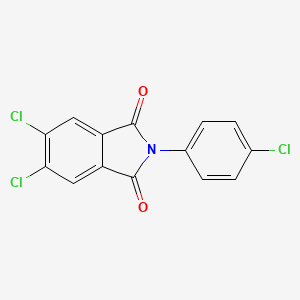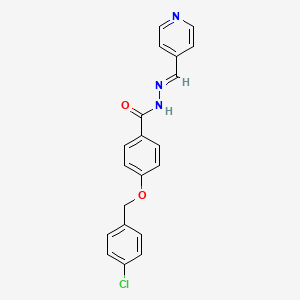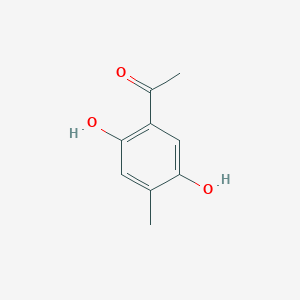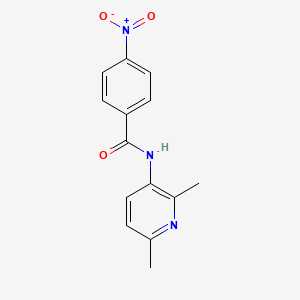
Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- is a chemical compound with the molecular formula C14H15N3O It is known for its unique structure, which includes a benzamide core substituted with a 2,6-dimethyl-3-pyridinyl group and a nitro group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- typically involves the reaction of 2,6-dimethyl-3-pyridinecarboxylic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(2,6-dimethyl-3-pyridinyl)benzamide
- N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)benzamide
- 2-amino-N-(2-pyridinyl)benzamide
Uniqueness
Benzamide, N-(2,6-dimethyl-3-pyridinyl)-4-nitro- is unique due to the presence of both a nitro group and a 2,6-dimethyl-3-pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in the design of new drugs or materials.
Eigenschaften
CAS-Nummer |
36855-59-1 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
N-(2,6-dimethylpyridin-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H13N3O3/c1-9-3-8-13(10(2)15-9)16-14(18)11-4-6-12(7-5-11)17(19)20/h3-8H,1-2H3,(H,16,18) |
InChI-Schlüssel |
BAPPJGGUEQSRQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


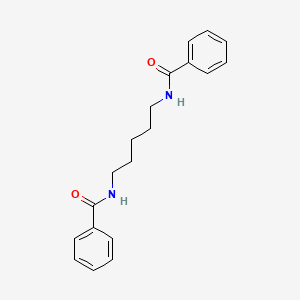


![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
![3-methyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15081668.png)
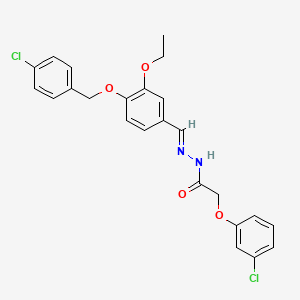
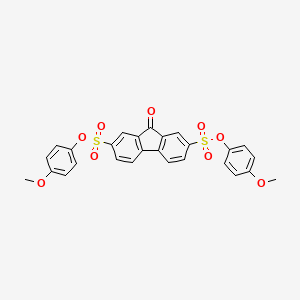
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)

